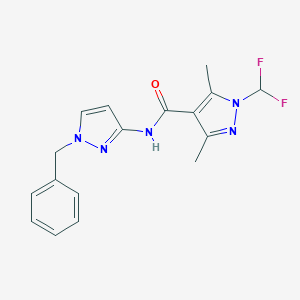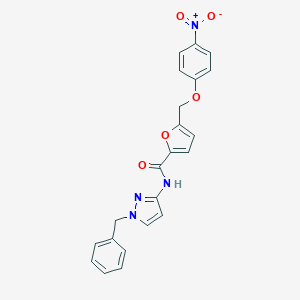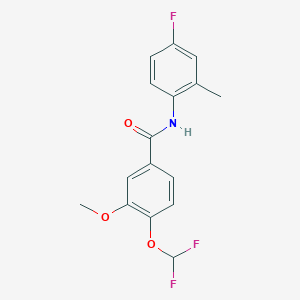![molecular formula C16H16ClN5O3 B279866 N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells and other abnormal cells in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In the brain, this compound can modulate the activity of certain neurotransmitters, which can affect mood, behavior, and other physiological functions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its unique properties and mechanism of action, which can provide valuable insights into various biological processes. However, the limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and handling, as well as the potential for toxicity and other adverse effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound in different biological systems.
2. Development of novel derivatives and analogs of this compound with improved properties and efficacy.
3. Investigation of the potential therapeutic applications of this compound in various diseases and conditions.
4. Development of new methods for the synthesis and handling of this compound, to improve its accessibility and safety for lab experiments.
Synthesemethoden
The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 5-chloroindole-2-carboxylic acid with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid in the presence of a catalyst and other reagents.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown potential as a therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
Eigenschaften
Molekularformel |
C16H16ClN5O3 |
|---|---|
Molekulargewicht |
361.78 g/mol |
IUPAC-Name |
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-9-16(22(24)25)10(2)21(20-9)8-15(23)18-7-13-6-11-5-12(17)3-4-14(11)19-13/h3-6,19H,7-8H2,1-2H3,(H,18,23) |
InChI-Schlüssel |
RXIWAMMDFJTJEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)


![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
